molecular formula C11H14O2 B1583114 Methyl 2-methyl-2-phenylpropanoate CAS No. 57625-74-8

Methyl 2-methyl-2-phenylpropanoate

Cat. No. B1583114
CAS RN: 57625-74-8
M. Wt: 178.23 g/mol
InChI Key: WITYUUTUSPKOAB-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-phenylpropanoate” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name, methyl 2-methyl-2-phenylpropanoate .


Synthesis Analysis

The synthesis of 2-methyl-2-phenylpropanoate derivatives has been described in a patent . The process involves preparing 2-methyl-2-phenylpropionic acid derivatives, which show antihistamine activity.


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-2-phenylpropanoate” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 163.194 Da, and the monoisotopic mass is 163.076447 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acid Ester Isocyanates : Methyl 2-methyl-2-phenylpropanoate has been used in the synthesis of amino acid ester isocyanates. This process involves the conversion of L-Phenylalanine methyl ester hydrochloride into Methyl (S)-2-isocyanato-3-phenylpropanoate, indicating its utility in complex organic syntheses (Tsai et al., 2003).

Applications in Organic Chemistry Reactions

  • Formation of Cyclopropane Derivatives : Methyl 2-methyl-2-phenylpropanoate is involved in the formation of cyclopropane derivatives through the Blaise rearrangement. This demonstrates its role in the synthesis of structurally complex organic molecules (Abe & Suehiro, 1982).

Biological Activity and Screening

  • Synthesis and Biological Activity Screening : This compound has been synthesized and evaluated for various biological activities such as cytotoxicity, antiinflammatory, and antibacterial activity. Its potential for incorporation in prodrugs is notable due to its low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations (Yancheva et al., 2015).

Interaction with Biological Molecules

  • DNA Binding Interactions : Derivatives of methyl 2-methyl-2-phenylpropanoate, such as methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate, have been studied for their binding interactions with dsDNA. This research provides insights into the interaction mechanisms between small molecules and DNA, which is crucial for drug design (Arshad et al., 2017).

Role in Medicinal Chemistry

  • Antitumor Activities : The compound has been involved in the synthesis of derivatives with antitumor activities. Such applications highlight its importance in the development of new therapeutic agents (Wang Yuan-chao, 2011).

Safety And Hazards

“Methyl 2-methyl-2-phenylpropanoate” is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “Methyl 2-methyl-2-phenylpropanoate” are not mentioned in the search results, a paper discusses different strategies for stereoselective microbial preparation of various chiral aromatic compounds, including optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid, and 2-methyl-3-phenylpropyl acetate . This suggests potential future research directions in the biocatalytic preparation of similar compounds.

properties

IUPAC Name

methyl 2-methyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYUUTUSPKOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206288
Record name Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-phenylpropanoate

CAS RN

57625-74-8
Record name Methyl α,α-dimethylbenzeneacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester
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Record name Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester
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Record name methyl 2-methyl-2-phenylpropanoate
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Synthesis routes and methods I

Procedure details

9.00 g (55 mmol) 2-methyl-2-phenyl-propionic acid was dissolved in 90 ml N,N-dimethylformamide, 11.51 g (2.5 eq.) of sodium hydrogencarbonate was added followed by 6.89 mL (15.72 g 2 eq.) of methyl iodide. The mixture was stirred at rt for 40 hours, then poured into ice water, the pH was adjusted to ˜3.0 with aq. HCl (1N) and the mixture extracted 3 times with ether; the organic phases were washed with water, dried over MgSO4, filtered and evaporated to give 7.34 g of the crude title compound as yellow oil. MS: 178.1 (M+).
Quantity
9 g
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90 mL
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11.51 g
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6.89 mL
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ice water
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Synthesis routes and methods II

Procedure details

A solution of n-butyl lithium in hexane (1.44N, 60.0 ml, 86.4 mmol) was added to a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous THF (200 ml) cooled at -30° C. under argon atmosphere, and the mixture was stirred for 20 minutes. To this reaction mixture were added a solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and HMPA (16.5 g, 92.0 mmol), and the mixture was stirred at -30° C. for 10 minutes and then at 0° C. for 45 minutes. To this reaction solution was added a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml) at -30° C., and the mixture was stirred at -30° C. for 1 hour. This reaction mixture was added to an aqueous saturated solution of ammonium chloride (400 ml) and water (50 ml) was added. The mixture was extracted with ether (400 ml). The aqueous layer further extracted with ethyl acetate. The combined organic layers were washed with water (300 ml) and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was distilled (b.p. 99°-100° C./6 mmHg) to give an oil of methyl 2-methyl-2-phenylpropionate (7.63 g, 42.9 mmol, 67.0%). This compound was assigned the structure by the following data:
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0 (± 1) mol
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9.07 g
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200 mL
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10.5 g
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16.5 g
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10 mL
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13.6 g
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30 mL
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400 mL
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50 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

2-methyl-2-phenyl-propanol (Intermediate 3) (0.5 kg) and pyridine (268 ml) were charged to a reactor and chilled to 0° C. Acetic anhydride (680 gms) was slowly added through a dropper at 10-20° C. The mixture was stirred for 2 hours at 10-20° C. Ethyl acetate (1.5 ltr) was added and chilled water (2 ltrs) was slowly added through a dropper at 10-20° C. The mixture was stirred for ½ hr. The ethyl acetate layer was separated and 10% chilled dilute HCl was added. The ethyl acetate layer was then washed with sodium bicarbonate until a pH of 7 was obtained. The ethyl acetate layer was dried with sodium sulphate and concentrated under vacuum. The resulting oil was distilled under vacuum (15 mm of Hg), at 80-100° C.
Quantity
0.5 kg
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reactant
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268 mL
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680 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Tada, S Akinaga, M Okabe - Bulletin of the Chemical Society of …, 1982 - journal.csj.jp
… -migrated products, methyl 2-methylene-3-phenylpropanoate and methyl trans-2-methyl-3-phenylpropenoate, and a hydrogen-abstracted product, methyl 2-methyl-2-phenylpropanoate. …
Number of citations: 10 www.journal.csj.jp
TF Crimmins, CM Chan - The Journal of Organic Chemistry, 1976 - ACS Publications
… esters was obtained consisting of 95% methyl 2-methyl-2-phenylpropanoate (3), 3% methyl m-… Distillation of the methyl esters gave a sample of methyl 2-methyl-2-phenylpropanoate …
Number of citations: 16 pubs.acs.org
R Kommera, JR Yerrabelly, V Kasireddy… - Letters in Organic …, 2018 - ingentaconnect.com
… Methyl 2-methyl-2phenylpropanoate (12) was condensed with chloro acetyl chloride in the presence of lewis acid, aluminiumtrichloride, and obtained the product in 70:30 ratio of para (…
Number of citations: 2 www.ingentaconnect.com
J Liu, Y Sato, F Yang, AJ Kukor, JE Hein - Chemistry‐Methods, 2022 - Wiley Online Library
… The fractions were collected and concentrated to afford methyl 2-methyl-2-phenylpropanoate. (64.5 mg, 36.2 %). H NMR (400 MHz, Chloroform-d) δ 7.37–7.33 (m, 4H), 7.33–7.22 (m, 1H…
D Becker, D Bockfeld, M Tamm - Advanced Synthesis & …, 2023 - Wiley Online Library
… In contrast, low deuterium incorporation of about 15% was found for methyl 2-methyl-2-phenylpropanoate (7), which can be regarded as a model compound for the antihistamine …
Number of citations: 2 onlinelibrary.wiley.com
AM Kasper, JJ Nash, H Morrison - The Journal of Organic …, 1994 - ACS Publications
… Methyl phenylacetate (la), methyl 2-phenylpropanoate (2a), methyl 2-methyl-2-phenylpropanoate (3a), methyl -methoxyphenylacetate (4a), and methyl benzonorbornene-l-carboxylate (…
Number of citations: 3 pubs.acs.org
P Puthiyapurayil, B Poojary, C Chikkanna… - European journal of …, 2012 - Elsevier
On account of the reported anticancer activity of triazolothiadiazines, we have synthesized a novel series of 6-arylsubstituted-3-[2-(4-substitutedphenyl)propan-2-yl]-7H-[1,2,4]triazolo[3,4…
Number of citations: 42 www.sciencedirect.com
SR Sheng, MH Zhong, XL Liu… - Journal of Chemical …, 2004 - journals.sagepub.com
Treatment of aryl alkyl ketones with poly[4-(diacetoxyiodo)styrene] and trimethyl orthoformate in the presence of sulfuric acid followed by hydrolysis afforded methyl 2-arylalkanoates in …
Number of citations: 4 journals.sagepub.com
K Subramanian, SL Yedage… - The Journal of Organic …, 2017 - ACS Publications
An electrochemical method for the synthesis of carboxylic as well as hindered esters from N-alkoxyamides has been reported. The electrochemical reaction proceeds through constant …
Number of citations: 22 pubs.acs.org
P Puthiyapurayil, B Poojary, S Kumar… - Journal of Heterocyclic …, 2011 - Wiley Online Library
A novel series of 3,6‐disubstituted‐1,2,4‐triazolo‐[3,4‐b]‐1,3,4‐thiadiazoles (6a–r) containing gem‐dimethyl benzyl moiety were prepared by the condensation of 4‐amino‐3‐aryl/…
Number of citations: 12 onlinelibrary.wiley.com

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